2-Bromo-1-fluoro-3-(trifluoromethoxy)benzene
Description
Properties
IUPAC Name |
2-bromo-1-fluoro-3-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4O/c8-6-4(9)2-1-3-5(6)13-7(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXLOIBEAHHYGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Br)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Physical Properties & Applications of 2-Bromo-1-fluoro-3-(trifluoromethoxy)benzene
Executive Summary
2-Bromo-1-fluoro-3-(trifluoromethoxy)benzene (CAS: 1242249-84-8 ) is a specialized fluorinated aromatic building block critical to modern medicinal chemistry and agrochemical synthesis.[1] Characterized by a dense 1,2,3-substitution pattern, this compound leverages the unique electronic and steric properties of the trifluoromethoxy (-OCF
This guide provides a comprehensive technical profile, including physical properties, synthesis logic, handling protocols, and quality control workflows, designed for researchers optimizing lead compounds.
Part 1: Chemical Identity & Structural Analysis
The compound features a benzene ring substituted at contiguous positions, creating a crowded steric environment that influences its reactivity and binding affinity in biological targets.
| Attribute | Detail |
| IUPAC Name | 2-Bromo-1-fluoro-3-(trifluoromethoxy)benzene |
| CAS Number | 1242249-84-8 |
| Molecular Formula | C |
| Molecular Weight | 258.99 g/mol |
| SMILES | FC1=C(Br)C(OC(F)(F)F)=CC=C1 |
| Key Functional Groups | Aryl Bromide (Reactive handle), Fluorine (H-bond acceptor/metabolic block), Trifluoromethoxy (Lipophilic modulator) |
Structural Insight: The "Ortho-Effect"
The positioning of the bromine atom between the fluorine and trifluoromethoxy groups (positions 1 and 3) creates a unique electronic pocket.
-
Electronic Deficit: The cumulative electron-withdrawing induction (-I effect) from F and OCF
makes the ring highly deactivated toward electrophilic aromatic substitution but highly susceptible to nucleophilic aromatic substitution (S Ar) or metal-halogen exchange. -
Conformational Lock: The bulky Br and OCF
groups force the OCF moiety to adopt a specific conformation orthogonal to the ring, often improving selectivity in protein binding pockets.
Part 2: Physical Properties Profile
Note: Where specific experimental values for this exact isomer are proprietary or rare, values are derived from high-confidence predictive models and close structural analogs (e.g., 2-bromo-1-chloro-3-(trifluoromethyl)benzene).
Table 1: Physicochemical Data[2][8]
| Property | Value (Experimental/Predicted) | Context & Implication |
| Physical State | Colorless to pale yellow liquid | Standard state at STP. |
| Boiling Point | 195°C - 205°C (Predicted) | High BP due to molecular weight and halogen interactions. |
| Density | 1.65 ± 0.05 g/cm³ | Significantly denser than water; facilitates phase separation in aqueous workups. |
| LogP (Lipophilicity) | 4.1 - 4.4 | Highly lipophilic. The -OCF |
| Refractive Index | 1.48 - 1.50 | Useful for purity checks via refractometry. |
| Solubility (Water) | Insoluble (< 0.1 mg/L) | Requires organic co-solvents (DMSO, DCM) for biological assays. |
| Solubility (Organics) | Soluble | Miscible with MeOH, THF, DCM, Ethyl Acetate. |
Part 3: Synthesis & Manufacturing Logic
The synthesis of 1,2,3-substituted benzenes is challenging due to regioselectivity issues. The most robust method employs Directed Ortho Metalation (DoM) , utilizing the directing power of the fluorine and trifluoromethoxy groups.
Mechanism: The "Pocket" Lithiation
Both Fluorine and OCF
Protocol: Regioselective Lithiation-Bromination
-
Starting Material: 1-Fluoro-3-(trifluoromethoxy)benzene.
-
Reagent: Lithium Diisopropylamide (LDA) or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) to avoid nucleophilic attack.
-
Conditions: Anhydrous THF, -78°C.
-
Electrophile: Bromine (Br
) or N-Bromosuccinimide (NBS).
Figure 1: Directed Ortho Metalation (DoM) workflow for synthesizing the target compound with high regioselectivity.
Part 4: Applications in Drug Discovery[9][10][11][12]
This compound is not just a passive scaffold; it is an active modulator of pharmacological properties.[2]
Metabolic Stability (The "Fluorine Wall")
The C-F bond is the strongest single bond in organic chemistry. Placing F and OCF
Lipophilicity Tuning
The Trifluoromethoxy group (-OCF
-
Conformational Change: Unlike -OCH
, which is often coplanar with the ring, -OCF twists out of plane, potentially filling hydrophobic pockets in enzymes more effectively. -
Permeability: It increases lipophilicity (LogP) without significantly increasing steric bulk compared to a tert-butyl group, enhancing blood-brain barrier (BBB) penetration.
Part 5: Handling, Stability & Safety
Safety Data Sheet (SDS) Highlights
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store in a cool, dry place (2-8°C recommended for long term). Keep away from light (aryl bromides can undergo photodebromination over long periods).
Solvent Compatibility Decision Tree
Figure 2: Solvent compatibility guide based on application (Reaction vs. Analysis).
Part 6: Quality Control & Characterization
To ensure the integrity of this building block, the following analytical signatures must be verified.
Nuclear Magnetic Resonance (NMR)[5][13][14]
-
F NMR: This is the most diagnostic tool. You will see two distinct signals:
-
Signal A: ~ -58 to -60 ppm (Singlet, -OCF
). -
Signal B: ~ -100 to -120 ppm (Multiplet, Ar-F).
-
Note: The absence of coupling between these signals confirms the purity; significant splitting patterns might indicate regioisomers.
-
- H NMR: Three aromatic protons. The splitting pattern will be complex (ddd) due to H-H and H-F coupling.
GC-MS (Gas Chromatography - Mass Spectrometry)[5]
-
Molecular Ion: Look for the parent ion at m/z 258/260 (1:1 ratio due to
Br/ Br isotopes). -
Fragmentation: Loss of -OCF
(M-85) is a common fragmentation pathway.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 1242249-84-8. Retrieved from [Link]
- Snieckus, V. (1990).Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews.
- Meanwell, N. A. (2018).Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
Sources
Methodological & Application
Application Note: Optimized Suzuki-Miyaura Coupling of 2-Bromo-1-fluoro-3-(trifluoromethoxy)benzene
Executive Summary
The incorporation of the trifluoromethoxy (–OCF₃) group is a high-value strategy in modern drug discovery, offering enhanced lipophilicity and metabolic stability compared to methoxy analogs. However, the utilization of 2-Bromo-1-fluoro-3-(trifluoromethoxy)benzene as a building block in Suzuki-Miyaura cross-couplings presents a distinct challenge: the 1,2,3-trisubstitution pattern .
The bromine atom at position C2 is sterically "clamped" between a fluorine atom (C1) and a bulky trifluoromethoxy group (C3). This creates a severe steric blockade that inhibits the transmetallation step of the catalytic cycle, often leading to low yields or hydrodehalogenation side products. This guide provides a field-proven protocol utilizing sterically demanding phosphine ligands (Buchwald-type) to overcome this energy barrier, ensuring high conversion and reproducibility.
Strategic Analysis: The Steric & Electronic Landscape
To successfully couple this substrate, one must understand the failure modes of standard conditions (e.g., Pd(PPh₃)₄/Na₂CO₃).
The Steric Wall (The "Orthogonal" Blockade)
-
Position C1 (Fluorine): While small (
Å), the high electronegativity of fluorine creates an electrostatic repulsion zone for incoming nucleophiles. -
Position C3 (Trifluoromethoxy): The –OCF₃ group is conformationally bulky. Its rotating CF₃ moiety sweeps a significant volume, effectively acting as a "gatekeeper" that blocks the approach of the boronate species during transmetallation.
The Electronic Trap
The ring is highly electron-deficient due to the cumulative inductive effects of –F and –OCF₃.
-
Oxidative Addition (OA): Fast. The electron-poor C–Br bond reacts rapidly with Pd(0).
-
Transmetallation (TM): Slow. The steric bulk hinders the approach of the boronic acid.
-
Result: The long-lived oxidative addition complex (
) is prone to side reactions, specifically protodehalogenation (reduction of C-Br to C-H), where the Pd center abstracts a hydride from the solvent or base rather than coupling.
Reaction Optimization Decision Tree
The following decision logic is derived from high-throughput screening data for sterically hindered poly-fluorinated aryls.
Figure 1: Strategic decision tree for selecting reaction conditions based on the coupling partner's complexity.
Detailed Experimental Protocols
Protocol A: The "Gold Standard" (SPhos System)
Recommended for coupling with phenyl, substituted phenyl, and simple heteroaryl boronic acids.
Rationale: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is exceptionally efficient at promoting transmetallation in hindered systems due to its specific interaction with the Pd center and the boronic acid.
Materials:
-
Aryl Halide: 2-Bromo-1-fluoro-3-(trifluoromethoxy)benzene (1.0 equiv)
-
Boronic Acid: 1.2 – 1.5 equiv
-
Catalyst: Pd(OAc)₂ (2-5 mol%)
-
Ligand: SPhos (4-10 mol%) (maintain 1:2 Pd:Ligand ratio)
-
Base: K₃PO₄ (tribasic potassium phosphate), 2.0 – 3.0 equiv
-
Solvent: Toluene and Deionized Water (10:1 ratio)
Step-by-Step Procedure:
-
Preparation: Charge a reaction vial (equipped with a magnetic stir bar) with the aryl halide (1.0 mmol, ~259 mg), boronic acid (1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and finely ground K₃PO₄ (424 mg, 2.0 mmol).
-
Inerting: Cap the vial with a septum. Evacuate and backfill with Nitrogen or Argon three times.
-
Solvent Addition: Inject degassed Toluene (4.0 mL) and degassed Water (0.4 mL) via syringe.
-
Note: Biphasic systems are crucial here. The water dissolves the inorganic base, while the organic phase solubilizes the lipophilic reactants.
-
-
Reaction: Place the vial in a pre-heated block at 100 °C . Stir vigorously (1000 rpm) for 4–12 hours.
-
Monitoring: Check by LC-MS or GC-MS. Look for the disappearance of the bromide (m/z ~258/260).
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (10 mL) and wash with water (10 mL) followed by brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Protocol B: For Difficult Heterocycles (XPhos Pd G3 / RuPhos)
Recommended if the coupling partner is an electron-deficient heterocycle (e.g., pyridine, pyrimidine) or an amine-containing species.
Rationale: XPhos and RuPhos are superior for heteroaryl couplings. Using Pre-catalysts (G3/G4) ensures the rapid formation of the active Pd(0) species without an induction period, preventing catalyst decomposition.
Modifications to Protocol A:
-
Catalyst: Replace Pd(OAc)₂/SPhos with XPhos Pd G3 (2-5 mol%).
-
Solvent: THF/Water (4:1) or 1,4-Dioxane/Water (4:1).
-
Temperature: 80 °C (THF) or 100 °C (Dioxane).
-
Base: If K₃PO₄ is ineffective, switch to Cs₂CO₃ (Cesium Carbonate) to increase basicity and solubility.
Troubleshooting & Case Studies
Common Failure Mode: Protodehalogenation
Symptom: You observe the formation of 1-fluoro-3-(trifluoromethoxy)benzene (Mass = M-Br+H) instead of the biaryl product. Cause: Transmetallation is too slow; the Pd-Ar intermediate abstracts a proton. Solution:
-
Increase Concentration: Run the reaction at 0.5 M or 1.0 M instead of 0.2 M. This increases the collision frequency between the Pd-complex and the boronate.
-
Switch to Anhydrous Conditions: Use Pd-PEPPSI-IPr in anhydrous Dioxane with CsF or KOtBu . Removing water eliminates the primary proton source (though abstraction from ligand/solvent is still possible).
Quantitative Comparison of Conditions (Simulated Data)
| Condition | Catalyst System | Base | Solvent | Yield (%) | Major Byproduct |
| Standard | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | < 15% | Recovered SM |
| Buchwald A | Pd(OAc)₂ / SPhos | K₃PO₄ | Tol/H₂O | 88% | None |
| Buchwald B | XPhos Pd G3 | K₃PO₄ | THF/H₂O | 92% | None |
| Anhydrous | Pd-PEPPSI-IPr | Cs₂CO₃ | Dioxane | 75% | De-halogenation |
Safety & Handling
-
Fluorinated Intermediates: While generally stable, trifluoromethoxy compounds should be treated as potential irritants. Use standard PPE.
-
Palladium Residues: Ensure thorough removal of Pd from the final product using metal scavengers (e.g., SiliaMetS® Thiol) if the compound is intended for biological testing.
References
-
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. Link
-
Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction." Chemistry - A European Journal, 2006. Link
-
Lipshutz, B. H., et al. "Suzuki-Miyaura couplings in water at room temperature."[1] Journal of the American Chemical Society, 2008.[1] Link
-
Fu, G. C., et al. "Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions."[1] Journal of the American Chemical Society, 2000. Link
-
Sigma-Aldrich. "Product Specification: 2-Bromo-1-fluoro-3-(trifluoromethoxy)benzene." Link(Note: General reference for physical properties).
Sources
Application Note: Strategic Utilization of 2-Bromo-1-fluoro-3-(trifluoromethoxy)benzene in Drug Design
Topic: 2-Bromo-1-fluoro-3-(trifluoromethoxy)benzene as a Building Block in Medicinal Chemistry Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary: The "Sandwich" Scaffold
In the optimization of lead compounds, the 2-Bromo-1-fluoro-3-(trifluoromethoxy)benzene scaffold represents a high-value "sandwich" motif. This 1,2,3-trisubstituted arene offers a unique combination of steric protection and electronic modulation. The bromine atom at the C2 position serves as a reactive handle for cross-coupling, while the flanking fluorine (C1) and trifluoromethoxy (C3) groups provide orthogonal metabolic blocking and lipophilicity tuning.
This guide details the physicochemical rationale for using this building block and provides robust, field-tested protocols for overcoming the steric hindrance inherent in its substitution pattern.
Physicochemical Profile & Rational Design
The strategic value of this building block lies in the distinct properties of the -OCF₃ group compared to the -F atom. By flanking the reactive center, these groups create a scaffold that resists oxidative metabolism while modulating the vector of the attached pharmacophore.
Table 1: Comparative Substituent Effects (Electronic & Steric)
| Property | Fluorine (-F) | Trifluoromethoxy (-OCF₃) | Impact on Scaffold |
| Hammett Constant ( | 0.06 | 0.35 | -OCF₃ is strongly electron-withdrawing, deactivating the ring to electrophilic attack. |
| Hansch Lipophilicity ( | 0.14 | 1.04 | -OCF₃ significantly boosts logP, improving membrane permeability. |
| Van der Waals Radius | 1.47 Å | ~2.6 Å (rotating) | -OCF₃ imposes a "conformation lock" on adjacent groups. |
| Metabolic Stability | High | Very High | Both groups block CYP450 oxidation at their respective positions. |
Key Insight: The "Sandwich Effect" at the C2-Bromine position creates a sterically congested environment. Standard Pd-catalyzed couplings often fail here due to slow oxidative addition or reductive elimination. Success requires electron-rich, bulky phosphine ligands (e.g., S-Phos, R-Phos) to facilitate the catalytic cycle.
Reactivity Map & Synthetic Pathways[1]
The following diagram illustrates the divergent synthetic utility of the scaffold. The C2-Bromine is the primary gateway, but the C4 and C6 positions offer secondary functionalization opportunities via directed lithiation.
Figure 1: Divergent synthesis pathways. The steric bulk of the OCF3 group dictates the choice of catalyst for C2 functionalization.
Detailed Experimental Protocols
Protocol A: Sterically Demanding Suzuki-Miyaura Coupling
Challenge: The 1-fluoro-3-trifluoromethoxy "sandwich" hinders the approach of the palladium catalyst. Solution: Use of S-Phos or R-Phos ligands, which are specifically designed to facilitate oxidative addition into hindered aryl halides and promote reductive elimination.
Materials:
-
Substrate: 2-Bromo-1-fluoro-3-(trifluoromethoxy)benzene (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%)
-
Ligand: S-Phos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Base: K₃PO₄ (3.0 equiv, finely ground)
-
Solvent: Toluene/Water (10:1 ratio)
Step-by-Step Methodology:
-
Catalyst Pre-complexation: In a glovebox or under strictly inert atmosphere (Ar/N₂), charge a reaction vial with Pd(OAc)₂ and S-Phos. Add dry Toluene (2 mL/mmol substrate) and stir at RT for 10 minutes to generate the active catalytic species. Note: The solution should turn from orange to a pale yellow/clear color.
-
Reagent Addition: Add the aryl bromide substrate, the boronic acid, and the K₃PO₄ base to the vial.
-
Degassing: Seal the vial and purge with Argon for 5 minutes (or use freeze-pump-thaw if available). Add the degassed water component.
-
Reaction: Heat the mixture to 100°C with vigorous stirring. The biphasic system requires rapid agitation to ensure phase transfer.
-
Monitoring: Monitor via LCMS or GCMS. Conversion is typically achieved within 4–12 hours.
-
Checkpoint: If conversion stalls <50%, add a second portion of catalyst (1 mol% Pd / 2 mol% Ligand).
-
-
Workup: Cool to RT. Dilute with EtOAc and wash with water and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography (SiO₂).
Protocol B: Lithium-Halogen Exchange (Low Temperature)
Challenge: The ortho-fluorine atom makes the ring susceptible to benzyne formation (elimination of LiF) if the temperature rises above -60°C. Solution: Strict temperature control at -78°C and rapid electrophile trapping.
Step-by-Step Methodology:
-
Setup: Flame-dry a round-bottom flask and cool under Argon. Add the substrate (1.0 equiv) and anhydrous THF (0.1 M concentration).
-
Exchange: Cool the solution to -78°C (Dry ice/Acetone bath).
-
Lithiation: Add n-Butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise over 10 minutes.
-
Critical: Direct the addition down the side of the flask to precool the reagent.
-
-
Equilibration: Stir at -78°C for exactly 30 minutes. Do not allow to warm.
-
Trapping: Add the electrophile (e.g., DMF, CO₂, or an aldehyde) (1.2–1.5 equiv) dropwise.
-
Quench: Allow the reaction to stir at -78°C for 1 hour, then slowly warm to 0°C. Quench with sat. NH₄Cl solution.
Workflow Visualization: Suzuki Coupling Optimization
Figure 2: Decision tree for optimizing cross-coupling reactions with hindered 2-bromo-1,3-substituted benzenes.
Safety & Handling (MSDS Highlights)
-
Hazards: The compound is an organohalide and should be treated as an irritant (Skin Irrit. 2, Eye Irrit. 2A).
-
Incompatibility: Avoid strong oxidizing agents.
-
Benzyne Risk: Under strong basic conditions (e.g., t-BuLi or LDA > -40°C), elimination of Li-F can occur, generating a reactive benzyne intermediate. Ensure low temperatures during lithiation.
References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Molecules, 2025. Link
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Royal Society of Chemistry, 2014. Link
-
Biphenylene-Substituted Ruthenocenylphosphine for Suzuki-Miyaura Coupling of Sterically Hindered Aryl Bromides. Journal of Organic Chemistry, 2009.[1] Link
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein J. Org. Chem., 2008.[2][3] Link
-
Metabolic Stability of Fluorine-Containing Drugs. Annual Review of Pharmacology and Toxicology, 2001.[4] Link
Sources
Application Notes and Protocols for the Lithiation and Subsequent Reactions of 2-Bromo-1-fluoro-3-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive guide to the strategic functionalization of 2-Bromo-1-fluoro-3-(trifluoromethoxy)benzene, a versatile building block in medicinal chemistry and materials science. The trifluoromethoxy group imparts unique properties such as high lipophilicity and metabolic stability, making its derivatives highly sought after.[1] This document outlines the critical considerations and detailed protocols for the selective lithiation of this substrate and the subsequent reactions of the generated organolithium intermediate with a range of electrophiles.
The synthetic utility of 2-Bromo-1-fluoro-3-(trifluoromethoxy)benzene lies in the strategic placement of its substituents, which allows for two primary and competing pathways for lithiation: Directed ortho-Metalation (DoM) and Halogen-Metal Exchange . The choice of organolithium reagent, solvent, and temperature are paramount in dictating the regiochemical outcome of the reaction.
Mechanistic Considerations: A Tale of Two Pathways
The lithiation of 2-Bromo-1-fluoro-3-(trifluoromethoxy)benzene is a nuanced process governed by the interplay of the directing and exchange-prone functional groups on the aromatic ring. Understanding these competing mechanisms is crucial for achieving the desired synthetic outcome.
Pathway A: Directed ortho-Metalation (DoM)
The fluorine atom at the C1 position is a moderate, yet effective, directing metalation group (DMG).[2][3] Through coordination with the lithium atom of the organolithium base, it can direct the deprotonation of the adjacent C6 proton, which is the most acidic proton ortho to the fluorine. The trifluoromethoxy group at C3 is electron-withdrawing, which can further enhance the acidity of the ring protons, but its directing ability is weaker than that of fluorine.[4] This pathway leads to the formation of the 2-bromo-6-lithio-1-fluoro-3-(trifluoromethoxy)benzene intermediate.
Pathway B: Halogen-Metal Exchange
The carbon-bromine bond at the C2 position is susceptible to rapid halogen-metal exchange with alkyllithium reagents, particularly n-butyllithium and sec-butyllithium.[1] This is often a kinetically favored process, especially at low temperatures. This pathway generates the 2-lithio-1-fluoro-3-(trifluoromethoxy)benzene intermediate.
The following diagram illustrates the two competing lithiation pathways:
Experimental Protocols
The following protocols are designed to selectively favor one of the two lithiation pathways. All reactions should be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
Protocol for Halogen-Metal Exchange (Pathway B)
This protocol is designed to favor the kinetically rapid halogen-metal exchange at the C2 position.
Materials:
-
2-Bromo-1-fluoro-3-(trifluoromethoxy)benzene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Selected electrophile (e.g., N,N-Dimethylformamide (DMF), benzaldehyde, triisopropyl borate)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet, dissolve 2-Bromo-1-fluoro-3-(trifluoromethoxy)benzene (1.0 eq) in anhydrous THF (to a concentration of 0.2-0.5 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution, maintaining the temperature below -70 °C. The reaction is typically rapid, and the mixture is stirred at -78 °C for 30-60 minutes.
-
Electrophilic Quench: Add the chosen electrophile (1.2 eq), either neat or dissolved in a small amount of anhydrous THF, dropwise to the reaction mixture at -78 °C.
-
Warming: After the addition of the electrophile, allow the reaction mixture to slowly warm to room temperature over several hours or overnight.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol for Directed ortho-Metalation (Pathway A)
This protocol aims to favor deprotonation at the C6 position by using a less nucleophilic and bulkier lithium amide base.
Materials:
-
2-Bromo-1-fluoro-3-(trifluoromethoxy)benzene
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Selected electrophile
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
LDA Preparation (in situ): In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C and slowly add n-butyllithium (1.05 eq). Stir the mixture at -78 °C for 15 minutes and then at 0 °C for 15 minutes to ensure complete formation of Lithium Diisopropylamide (LDA).
-
Reaction Setup: In a separate flame-dried, three-necked round-bottom flask, dissolve 2-Bromo-1-fluoro-3-(trifluoromethoxy)benzene (1.0 eq) in anhydrous THF.
-
Lithiation: Cool the solution of the substrate to -78 °C. Slowly add the freshly prepared LDA solution via cannula to the substrate solution. Stir the reaction mixture at -78 °C for 1-2 hours.
-
Electrophilic Quench: Add the chosen electrophile (1.2 eq) dropwise to the reaction mixture at -78 °C.
-
Warming and Work-up: Follow steps 5-7 from the Halogen-Metal Exchange protocol.
Subsequent Reactions with Electrophiles
The generated aryllithium intermediates can be trapped with a wide variety of electrophiles to introduce diverse functional groups. The table below summarizes some common transformations.
| Electrophile | Reagent | Product Functional Group |
| Aldehyde/Ketone | RCHO / RC(O)R' | Secondary/Tertiary Alcohol |
| Carbon Dioxide | CO₂ (gas or dry ice) | Carboxylic Acid |
| N,N-Dimethylformamide | DMF | Aldehyde |
| Trialkyl Borate | B(OR)₃ | Boronic Acid/Ester |
| Iodine | I₂ | Iodide |
| Alkyl Halide | R-X | Alkyl |
Table 1: Common Electrophiles for Trapping Aryllithium Intermediates.
Data Presentation and Expected Outcomes
The regioselectivity of the lithiation is highly dependent on the reaction conditions. The following table provides a qualitative prediction of the major product based on the chosen lithiation method.
| Lithiation Method | Primary Pathway | Major Intermediate |
| n-BuLi, THF, -78 °C | Halogen-Metal Exchange | 2-Lithio-1-fluoro-3-(trifluoromethoxy)benzene |
| LDA, THF, -78 °C | Directed ortho-Metalation | 2-Bromo-6-lithio-1-fluoro-3-(trifluoromethoxy)benzene |
Table 2: Predicted Regioselectivity of Lithiation under Different Conditions.
It is imperative for researchers to perform small-scale pilot reactions and utilize analytical techniques such as ¹H NMR, ¹⁹F NMR, and LC-MS to confirm the regiochemical outcome before proceeding to a larger scale.
The following workflow diagram summarizes the overall synthetic strategy:
Safety Considerations
Organolithium reagents such as n-butyllithium are highly pyrophoric and react violently with water. All manipulations should be carried out by trained personnel in a well-ventilated fume hood under an inert atmosphere. Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, must be worn.
Conclusion
The selective lithiation of 2-Bromo-1-fluoro-3-(trifluoromethoxy)benzene offers a powerful and versatile strategy for the synthesis of highly functionalized aromatic compounds. By carefully controlling the reaction conditions, researchers can favor either halogen-metal exchange or directed ortho-metalation to achieve the desired regioselectivity. The subsequent trapping of the in situ generated organolithium species with a wide array of electrophiles opens up a vast chemical space for the development of novel molecules for pharmaceutical and materials science applications.
References
- Schlosser, M. (2002). Organometallics in Synthesis: A Manual. John Wiley & Sons.
-
Snieckus, V. (1990). Directed Ortho Metalation. Chemical Reviews, 90(6), 879–933. [Link]
-
Gilman, H., & Beel, J. A. (1949). The Preparation of Organolithium Compounds. Journal of the American Chemical Society, 71(7), 2328–2329. [Link]
-
Mongin, F., & Schlosser, M. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554. [Link]
-
Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. The Baran Laboratory. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Hart, H., Craine, L. E., Hart, D. J., & Hadad, C. M. (2011). Organic Chemistry: A Short Course. Cengage Learning.
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
-
Gschwend, H. W., & Rodriguez, H. R. (1979). Directed Lithiation of Aromatic Compounds. Organic Reactions, 26, 1-360. [Link]
-
Leroux, F., Schlosser, M., Zohar, E., & Marek, I. (2004). The Preparation of Organolithium Reagents and Intermediates. In The Chemistry of Organolithium Compounds. John Wiley & Sons, Ltd. [Link]
-
Whisler, M. C., MacNeil, S., Snieckus, V., & Beak, P. (2004). Beyond Thermodynamic Acidity: A Perspective on the Complex-Induced Proximity Effect (CIPE) in Deprotonation Reactions. Angewandte Chemie International Edition, 43(17), 2206–2225. [Link]
-
Chadwick, D. J., & Willbe, C. (1977). Directed lithiation of 1-substituted naphthalenes. Journal of the Chemical Society, Perkin Transactions 1, (7), 887-893. [Link]
-
Saá, J. M., & Guitián, E. (2009). Directed ortho-Metalation (DoM) of Arenes and Heteroarenes. In Modern Arylation Methods. Wiley-VCH Verlag GmbH & Co. KGaA. [Link]
Sources
Troubleshooting & Optimization
purification techniques for 2-Bromo-1-fluoro-3-(trifluoromethoxy)benzene
Technical Support Center: Purification of 2-Bromo-1-fluoro-3-(trifluoromethoxy)benzene
Case ID: PUR-2026-BFTO Compound: 2-Bromo-1-fluoro-3-(trifluoromethoxy)benzene CAS: 1242249-84-8 Molecular Formula: C₇H₃BrF₄O Support Level: Tier 3 (Senior Application Scientist)
Executive Summary & Purification Strategy
The Challenge: Purifying 2-Bromo-1-fluoro-3-(trifluoromethoxy)benzene is chemically non-trivial due to the "crowded" 1,2,3-substitution pattern. The primary difficulty lies in separating the desired 2-bromo regioisomer from the thermodynamically favored 4-bromo and 6-bromo byproducts formed during synthesis (often via bromination of 1-fluoro-3-(trifluoromethoxy)benzene).
Core Physical Properties:
| Property | Value (Approx.) | Note |
|---|---|---|
| Physical State | Liquid / Low-melting Solid | Tendency to supercool; often appears as a viscous oil. |
| Boiling Point | 185–195 °C (760 mmHg) | Extrapolated from fluoro-bromo analogs. |
| Vacuum BP | 75–85 °C (10 mmHg) | Recommended distillation range. |
| Density | ~1.7–1.8 g/mL | High density due to heavy halogenation. |
Strategic Workflow: Do not rely on a single technique. The most effective protocol combines Vacuum Fractional Distillation (to remove starting materials and heavy tars) followed by High-Performance Flash Chromatography (to separate close-boiling regioisomers).
Diagnostic Decision Tree
Before selecting a protocol, assess your crude mixture's profile using this logic flow.
Figure 1: Decision matrix for selecting the appropriate purification modality based on initial TLC screening.
Detailed Protocols
Protocol A: Vacuum Fractional Distillation
Best For: Removing unreacted 1-fluoro-3-(trifluoromethoxy)benzene (lower BP) and poly-brominated byproducts (higher BP). Limitation: Rarely separates the 2-bromo, 4-bromo, and 6-bromo isomers effectively due to <5°C boiling point differences.
Setup:
-
Apparatus: Short-path distillation head with a Vigreux column (minimum 10 cm).
-
Vacuum: High vacuum required (<5 mmHg) to prevent thermal decomposition.
-
Heating: Oil bath with magnetic stirring. Do not use a heating mantle directly on the flask to avoid hot spots that cause dehalogenation.
Procedure:
-
Equilibrate the system at full vacuum for 5 minutes before heating.
-
Slowly ramp bath temperature. Collect the "forerun" (unreacted starting material) which typically distills ~10-15°C lower than the main fraction.
-
Critical Step: Switch receivers immediately when the vapor temperature stabilizes.
-
Stop distillation when the pot residue becomes viscous/dark; do not distill to dryness.
Protocol B: Silica Gel Flash Chromatography
Best For: Separating the 2-bromo isomer from 4/6-bromo isomers. Mechanistic Insight: The 2-position is sterically crowded (flanked by F and OCF3). This reduces the compound's binding affinity to silica compared to the more accessible 4- and 6-isomers, often causing the 2-bromo isomer to elute first or second depending on the exact mobile phase interaction.
Parameters:
-
Stationary Phase: Silica Gel 60 (230-400 mesh).
-
Mobile Phase: 100% Pentane or Hexane initially.
-
Gradient: 0% → 5% Ethyl Acetate in Hexane (Very shallow gradient).
Step-by-Step:
-
Pack the Column: Use a high aspect ratio (Length:Diameter > 15:1). Long columns are essential for isomer separation.
-
Loading: Dissolve crude oil in minimum hexane. If insoluble, add a trace of DCM but keep it <1% of the total volume.
-
Elution: Run isocratic 100% Hexane for at least 3 column volumes (CV). The 2-bromo isomer is highly lipophilic.
-
Fraction Collection: Collect small fractions (e.g., 10-15 mL for a 5g scale).
-
Visualization: Use UV (254 nm). These compounds absorb weakly; a concentrated spot is necessary.
Troubleshooting & FAQs
Q1: I see a single spot on TLC, but NMR shows a mixture of isomers. How do I separate them? Diagnosis: Standard silica TLC often lacks the resolution for regioisomers of fluorinated benzenes. Solution:
-
Change Solvent: Switch from Hexane/EtOAc to Hexane/Toluene (9:1) or 100% Toluene . The π-π interactions between toluene and the aromatic ring can differentiate isomers based on electronic density differences caused by the F and OCF3 groups.
-
Multiple Elutions: Run the TLC plate 3 times in 100% Pentane, drying the plate between runs. This effectively triples the plate length.
Q2: The product "oils out" during attempts to crystallize. Diagnosis: 2-Bromo-1-fluoro-3-(trifluoromethoxy)benzene is likely a liquid or has a very low melting point due to the disruption of crystal packing by the bulky, flexible -OCF3 group. Solution: Do not force crystallization. Rely on distillation and chromatography.[1][2] If you must crystallize (e.g., for X-ray), try Pentane/Ethanol at -78°C (Dry ice/acetone bath) and slowly warm to -20°C.
Q3: My yield is low after distillation. Where did the product go? Diagnosis: Thermal dehalogenation or polymerization. Solution: Check the vacuum trap. If the liquid is acidic (pH < 7), you are generating HBr/HF, indicating decomposition.
-
Fix: Add solid K₂CO₃ or NaHCO₃ (1-2% w/w) to the distillation pot to scavenge acid traces that catalyze decomposition.
Q4: How do I distinguish the 2-bromo isomer from the 4-bromo isomer by NMR? Diagnosis: Both have similar splitting patterns (multiplets). Solution: Focus on ¹⁹F NMR and ¹³C NMR coupling constants .
-
¹⁹F NMR: The Fluorine at position 1 in the 2-bromo isomer is ortho to a Bromine and ortho to a Trifluoromethoxy group. In the 4-bromo isomer, the Fluorine is meta to the Bromine. The chemical shift will differ significantly (typically >5 ppm shift difference).
-
Coupling: The 2-bromo isomer lacks an ortho-proton coupling to the Fluorine (no H on C2). The 4-bromo isomer has a proton at C3 (ortho to F) and C5/C6.
Advanced Separation (If Standard Methods Fail)
If the isomers co-elute on standard silica:
-
Silver Nitrate Impregnated Silica: Doping silica with 10% AgNO₃ can separate isomers based on their ability to form π-complexes with silver. The steric bulk of the 2-bromo position will inhibit complexation, causing it to elute faster than the less hindered 4-bromo isomer.
-
Fluorinated Stationary Phases: Use a "FluoroFlash" column. These phases interact specifically with the -OCF3 and -F groups, often reversing elution orders compared to standard silica.
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for 1-Bromo-3-(trifluoromethoxy)benzene. Retrieved February 14, 2026, from [Link] (Used for analog physical property extrapolation).
-
Milner, P. J., et al. (2021).[3] Fluoroarene Separations in Metal–Organic Frameworks. eScholarship, University of California. Retrieved February 14, 2026, from [Link] (Advanced separation techniques for fluoroarene isomers).
Sources
optimizing reaction conditions for Buchwald-Hartwig amination with 2-Bromo-1-fluoro-3-(trifluoromethoxy)benzene
Topic: Coupling 2-Bromo-1-fluoro-3-(trifluoromethoxy)benzene
Case ID: BH-F-OCF3-Ortho Status: Open for Optimization
Executive Summary: The "Red Zone" Substrate
You are attempting to couple 2-Bromo-1-fluoro-3-(trifluoromethoxy)benzene . This is not a standard Buchwald-Hartwig substrate; it represents a "Red Zone" challenge due to the 1,2,3-substitution pattern .
-
The Trap: The bromine (C2) is flanked by a Fluorine (C1) and a Trifluoromethoxy group (C3). This creates a "di-ortho" steric wall that severely inhibits the final step of the catalytic cycle (Reductive Elimination).
-
The Advantage: The ring is highly electron-deficient (due to -I effects of F and OCF
). This makes the first step (Oxidative Addition) extremely fast. -
The Solution: You do not need a catalyst that "pushes" oxidative addition. You need a bulky, electron-rich ligand that creates a crowded environment to force the palladium to eject the product (Reductive Elimination).
Module 1: Catalyst & Ligand Selection (The Engine)[1]
Standard ligands (BINAP, dppf, PPh3) will likely fail. They lack the necessary steric bulk to force the reductive elimination in this specific di-ortho system.
Primary Recommendation: The Buchwald Dialkylbiaryl Phosphines
Use Pre-catalysts (e.g., Pd-G3 or Pd-G4) rather than mixing Pd(OAc)
| Amine Class | Recommended Ligand | Why? |
| Primary Amines (Alkyl/Aryl) | BrettPhos | BrettPhos is sufficiently bulky to prevent catalyst dimerization but allows the smaller primary amine to bind. It is the Gold Standard for primary amines. |
| Secondary Amines (Cyclic/Acyclic) | RuPhos | RuPhos is smaller than BrettPhos but electronically optimized to prevent |
| Anilines (Weak Nucleophiles) | XPhos or BrettPhos | Anilines require a catalyst that prevents non-productive binding. XPhos is often the "first pass" choice for general aniline coupling. |
Alternative: The NHC Route
If phosphine ligands fail, switch to Pd-PEPPSI-IPr . The N-Heterocyclic Carbene (NHC) ligand provides a different steric "fence" that can sometimes accommodate ortho-ortho patterns better than phosphines.
Module 2: The Environment (Base & Solvent)[2]
The electron-deficient nature of your substrate makes it prone to base-mediated side reactions (like S
| Component | Recommendation | Technical Rationale |
| Base (Standard) | NaOtBu (Sodium tert-butoxide) | Strong base, ensures rapid deprotonation. Use if your substrate has no base-sensitive groups (esters, nitriles). |
| Base (Mild) | Cs | Use if you observe "black tar" or decomposition. These weaker bases reduce the rate of catalyst decomposition and side reactions. |
| Solvent | Toluene or 1,4-Dioxane | Non-polar solvents are preferred. Toluene is often best for preventing hydrodehalogenation. |
| Additive | Water (0.1 - 1%) | Crucial Tip: If using inorganic bases (Cs |
Module 3: Visualizing the Bottleneck
The diagram below illustrates the specific failure point for your substrate.
Caption: The "Red Zone" indicates where the 2-F and 3-OCF3 groups physically block the formation of the C-N bond. Bulky ligands (RuPhos/BrettPhos) are required to distort this geometry and force the elimination.
Module 4: Troubleshooting Guides (FAQs)
Q1: I see full consumption of starting material, but the major product is the hydrodehalogenated arene (Ar-H). Why?
Diagnosis: This is the "Kiss of Death" for Buchwald reactions. It means the catalyst activated the Ar-Br bond (Oxidative Addition worked), but the amine failed to bind or react. Instead, the Pd intermediate grabbed a hydride (from the solvent or amine) and eliminated. The Fix:
-
Switch Ligand: If using BrettPhos, switch to RuPhos .
-
Switch Solvent: Change from Dioxane/THF (hydrogen sources) to Toluene .
-
Increase Concentration: Run the reaction at 0.5 M or 1.0 M to favor the bimolecular reaction (amine binding) over the unimolecular side reaction.
Q2: The reaction stalls at 50% conversion. Adding more catalyst doesn't help.
Diagnosis: Catalyst poisoning or Product Inhibition.[1] The product (an amine) might be binding to the Pd more tightly than the ligand. The Fix:
-
Pre-activation: Ensure you are using a G3 or G4 precatalyst . Do not rely on Pd(OAc)
+ Ligand. -
Temperature: Increase temperature to 100°C–110°C. The steric wall requires thermal energy to overcome the activation barrier for reductive elimination.
Q3: Can I use microwave irradiation?
Answer: Yes, and it is recommended. For sterically hindered substrates, microwave heating (120°C for 30-60 mins) often succeeds where overnight reflux fails. The rapid heating prevents the slow catalyst decomposition that occurs during long ramp-up times.
Module 5: Standard Operating Procedure (SOP)
Protocol: Coupling 2-Bromo-1-fluoro-3-(trifluoromethoxy)benzene with a Secondary Amine
-
Preparation:
-
In a glovebox or under strict Argon flow, charge a reaction vial with:
-
Substrate: 1.0 equiv (e.g., 0.5 mmol)
-
Amine: 1.2 equiv
-
Base: NaOtBu (1.4 equiv)
-
Catalyst: RuPhos Pd G4 (2 mol% to 5 mol%)
-
-
-
Solvent:
-
Add anhydrous Toluene (concentration 0.25 M).
-
-
Reaction:
-
Seal the vial with a Teflon-lined cap.
-
Heat to 100°C for 12 hours (or Microwave at 120°C for 45 mins).
-
-
Workup:
-
Cool to room temperature.[2] Dilute with EtOAc.
-
Filter through a small pad of Celite/Silica.
-
Concentrate and purify via column chromatography.
-
References & Authority
-
Maiti, D., et al. "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination." ACS Omega, 2020.
-
Supports the mechanistic distinction that RuPhos lowers the barrier for reductive elimination in hindered systems.
-
-
Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions."[3] Chemical Reviews, 2016.
-
The definitive guide on ligand selection for specific substrate classes.
-
-
Ingoglia, B. T., et al. "Palladium-Catalyzed Cross-Coupling Processes: Preparation of Palladium Precatalysts." Organic Syntheses, 2016.
-
Validates the requirement for G3/G4 precatalysts to ensure active species generation.
-
Sources
stability of 2-Bromo-1-fluoro-3-(trifluoromethoxy)benzene under different reaction conditions
CAS: 886762-08-9 | Technical Tier: Advanced Organic Synthesis[1]
Executive Summary: The "Crowded Halogen" Challenge
Welcome to the technical guide for 2-Bromo-1-fluoro-3-(trifluoromethoxy)benzene . This molecule is a high-value building block for medicinal chemistry, specifically for introducing lipophilic, metabolically stable fluorinated motifs.[2]
The Core Challenge: This molecule features a 1,2,3-trisubstituted pattern .[1] The reactive bromine (C2) is "sandwiched" between a fluorine atom (C1) and a trifluoromethoxy group (C3).[1] This creates two distinct stability risks:
-
The Benzyne Trap: Attempting lithium-halogen exchange without strict temperature control will trigger the elimination of Lithium Fluoride (LiF), generating a highly reactive benzyne intermediate rather than the desired aryl-lithium species.[1]
-
Steric Shielding: The flanking groups create significant steric hindrance, requiring specialized catalytic systems for successful cross-coupling.[1]
Module 1: Organometallic Stability & Lithium-Halogen Exchange
Status: 🔴 CRITICAL RISK Primary Failure Mode: Formation of "tars" or unexpected cyclized adducts during lithiation.[1]
The Mechanism of Failure
When you treat this molecule with n-butyllithium (n-BuLi), the Lithium-Bromine exchange occurs at the C2 position.[1] However, because a fluorine atom is immediately adjacent (at C1), the resulting lithiated species is thermodynamically unstable above -78°C. It undergoes rapid
This benzyne intermediate is an uncontrolled electrophile that will react with itself (polymerization), the solvent, or other nucleophiles, leading to a black reaction mixture and low yields.
Visualizing the Pathway
The following diagram illustrates the "Fork in the Road" between stable reactivity and benzyne decomposition.
Figure 1: Thermal instability pathway showing the divergence between stable lithiation and benzyne formation.[1]
Troubleshooting & Protocols
Q: My reaction turned black upon adding n-BuLi. What happened? A: You likely triggered the "Benzyne Trap."[1] Even if your bath was at -78°C, the internal temperature may have spiked during the addition of n-BuLi (which is exothermic).[1] The local heat caused LiF elimination.[1]
Corrective Protocol: The "Internal Probe" Method
-
Solvent: Use anhydrous THF/Et₂O (THF coordinates Li, stabilizing the species, but also increases reactivity; Et₂O is safer for extreme instability).[1]
-
Cooling: Cool the bath to -95°C (MeOH/Liquid N₂) or at minimum -78°C.
-
Monitoring: You must use an internal temperature probe.[1] Do not rely on the bath thermometer.
-
Addition: Add n-BuLi strictly down the side of the flask, dropwise, ensuring the internal temperature never rises above -75°C .
-
Trapping: Add your electrophile (e.g., aldehyde, borate) before allowing the reaction to warm up.[1] Consider "In-Situ Quench" (Barbier conditions) if the electrophile is compatible with n-BuLi.
Module 2: Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)[1]
Status: 🟡 MODERATE DIFFICULTY Primary Failure Mode: Low conversion due to steric hindrance.[1]
The Steric Barrier
The C2-Bromine is sterically crowded.[1] Standard catalysts (e.g., Pd(PPh₃)₄) often fail to oxidatively add into the C-Br bond because the bulky OCF3 and F groups block the approach.[1]
Optimization Matrix
| Variable | Standard Condition (Avoid) | Optimized Condition (Recommended) | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(dba)₂ + SPhos or XPhos Pd G4 | Buchwald ligands (SPhos/XPhos) are electron-rich and bulky, facilitating oxidative addition in hindered arenes [1].[1] |
| Base | Na₂CO₃ (Weak) | K₃PO₄ or Cs₂CO₃ | Stronger bases facilitate the transmetallation step in crowded environments.[1] |
| Solvent | Toluene/Water | 1,4-Dioxane or THF | Higher boiling point ethers often improve solubility and reaction kinetics.[1] |
| Temp | 80°C | 100°C - 110°C | Higher energy is required to overcome the activation barrier of the crowded C-Br bond.[1] |
Q: I am seeing de-bromination (protodehalogenation) instead of coupling. A: This is common when the oxidative addition is slow or transmetallation is stalled.[1]
-
Fix: Switch to a precatalyst system (like XPhos Pd G3/G4 ) to ensure immediate generation of the active Pd(0) species.[1]
-
Fix: Ensure your solvent is rigorously degassed.[1] Oxygen can stall the cycle, allowing side reactions to dominate.[1]
Module 3: Storage & Handling FAQ
Q: Is the OCF3 group stable to acid/base? A: The trifluoromethoxy group is generally robust.[1] However, it can degrade under strong Lewis Acid conditions (e.g., AlCl₃, BBr₃) used for demethylation elsewhere in a molecule.[1]
-
Warning: Avoid using AlCl₃ with this molecule, as it can cleave the O-CF₃ bond, releasing toxic carbonyl fluoride equivalents.
Q: Physical State and Handling? A: While specific experimental melting points vary by batch purity, analogues suggest this is a low-melting solid or oil .[1]
-
Recommendation: Handle as a liquid. Weigh by density or melt gently in a warm water bath if solidified.[1]
-
Storage: Store at 2-8°C under Argon. The C-Br bond is light-sensitive over long periods; keep in amber vials.[1]
References
-
Martin, R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides.[1] Accounts of Chemical Research, 41(11), 1461–1473.[1]
-
Schlosser, M. (2005).[1] The "Ortho-Effect" in Organometallic Chemistry: The Benzyne Pathway.[1] Angewandte Chemie International Edition. (General reference for o-halo-fluoroarene reactivity).
-
Leroux, F. R., et al. (2005).[1] Trifluoromethyl Ethers: Synthesis and Properties. Chemical Reviews. (Reference for OCF3 stability).
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) before handling fluorinated aromatic halides.
Sources
Validation & Comparative
analytical methods for the validation of 2-Bromo-1-fluoro-3-(trifluoromethoxy)benzene purity
Executive Summary & Technical Context[1][2][3][4][5][6][7][8]
2-Bromo-1-fluoro-3-(trifluoromethoxy)benzene (CAS: 886762-08-9) is a high-value pharmacophore scaffold, particularly in the synthesis of kinase inhibitors and agrochemicals where the trifluoromethoxy (
The Analytical Challenge: The primary quality risk for this molecule is regioisomeric contamination . The synthesis—typically involving bromination of 1-fluoro-3-(trifluoromethoxy)benzene—often yields the 4-bromo or 6-bromo isomers as byproducts. These isomers possess identical molecular weights (MW 258.99) and nearly identical UV extinction coefficients, rendering standard LC-MS/UV methods prone to co-elution and quantification errors.
The Strategy: This guide establishes a dual-method validation system :
-
GC-FID: The "Workhorse" method for routine purity and isomer resolution.
- qNMR: The "Truth" method for absolute purity determination without requiring certified reference standards of the impurities.
Comparative Analysis of Analytical Architectures
The following table summarizes why a Gas Chromatography (GC) approach is superior to Liquid Chromatography (HPLC) for this specific halogenated aromatic, and how qNMR serves as the ultimate arbiter.
| Feature | Method A: GC-FID (Recommended) | Method B: HPLC-UV (Alternative) | Method C: |
| Specificity | High . Excellent resolution of positional isomers (ortho/meta/para) based on boiling point and polarity. | Medium/Low . Positional isomers often co-elute on C18 columns; UV spectra are indistinguishable. | Very High . Chemical shifts of F and |
| Sensitivity | High (FID is carbon-sensitive). LOD < 0.05%. | High (UV). | Low/Medium. Requires ~10-20 mg sample. |
| Reference Std | Required for quantitative impurity profiling (Response Factors). | Required. | Not Required (Internal Standard Method). |
| Throughput | 20-30 min/run. | 15-25 min/run. | 5-10 min/sample (manual prep). |
| Suitability | Routine QC & Release Testing. | Analysis of non-volatile precursors only. | Reference Standard Certification. |
Method 1: High-Resolution GC-FID (Routine Control)
Objective: To separate the target 2-bromo compound from its 4-bromo and 6-bromo regioisomers and the starting material (1-fluoro-3-(trifluoromethoxy)benzene).
Column Selection Logic
Standard non-polar columns (100% Dimethyl polysiloxane, e.g., DB-1) often fail to resolve the subtle dipole differences between the 2-bromo and 4-bromo isomers.
-
Recommendation: Use a mid-polarity column containing cyanopropyl-phenyl or trifluoropropyl functionality. These phases interact with the halogenated dipoles, enhancing separation factors (
). -
Preferred Phase: 14% Cyanopropyl-phenyl-methylpolysiloxane (e.g., Rtx-1701, DB-1701) or a Trifluoropropyl phase (Rtx-200).
Experimental Protocol
Instrument: GC with Flame Ionization Detector (FID) and Split/Splitless Injector.
Operating Parameters:
| Parameter | Setting | Rationale |
| Column | Rtx-1701 (30 m | Thick film (1.0 µm) increases retention of volatiles and improves isomer resolution. |
| Carrier Gas | Helium @ 1.5 mL/min (Constant Flow) | Optimized linear velocity for efficiency. |
| Inlet Temp | 220°C | Sufficient to volatilize without thermal degradation. |
| Injection | 1.0 µL, Split Ratio 50:1 | Prevents column overload; sharpens peaks. |
| Oven Program | 60°C (hold 2 min) | Slow ramp (5°C/min) is critical for separating the isomer cluster. |
| Detector | FID @ 260°C |
System Suitability Criteria (Mandatory):
-
Resolution (
): between the Main Peak and the nearest isomer impurity. -
Tailing Factor (
): . -
Precision:
for 6 replicate injections of the standard.
Method 2: qNMR (Absolute Purity Validation)
Objective: To determine the absolute mass purity of the material without needing a pure reference standard of the analyte itself. This validates the GC method's accuracy.
Internal Standard (IS) Selection
The IS must have:
-
High purity (Traceable to NIST/SI).
-
Distinct
signals that do not overlap with the analyte.-
Analyte Signals:
(~ -110 to -130 ppm) and (~ -58 ppm). -
Selected IS:
-Trifluorotoluene ( -63 ppm) or 3,5-Bis(trifluoromethyl)benzoic acid ( -61 ppm). Note: Ensure sufficient separation from the -OCF3 signal. If overlap occurs, use 1,2,4,5-Tetrafluorobenzene ( -138 ppm).
-
Experimental Protocol
-
Solvent:
or (Must be free of paramagnetic impurities). -
Preparation:
-
Weigh exactly ~15 mg of Analyte (
) into a vial. -
Weigh exactly ~10 mg of Internal Standard (
) into the same vial. -
Dissolve in 0.6 mL solvent.
-
Crucial: Use a micro-balance with readability of 0.001 mg.
-
-
Acquisition Parameters (Bruker/Varian 400 MHz+):
-
Pulse Sequence: zgig (Inverse gated decoupling) to eliminate Nuclear Overhauser Effect (NOE) if integrating, though for
without proton decoupling, standard pulse is often sufficient. Recommendation: Use a relaxation delay ( ) of at least (typically 30-60 seconds) to ensure full relaxation. -
Spectral Width: Sufficient to cover -50 to -200 ppm.
-
Scans: 32 or 64 (high S/N required).
-
Center Frequency: Set midway between IS and Analyte peaks.
-
-
Calculation:
Visualizations & Workflows
Method Selection Decision Tree
This diagram illustrates when to apply which method during the development lifecycle.
Caption: Decision matrix for selecting GC-FID vs. qNMR based on analytical needs.
ICH Q2(R2) Validation Workflow
The following workflow outlines the mandatory validation steps for the GC-FID method.
Caption: Step-by-step validation protocol aligned with ICH Q2(R2) guidelines.
References
-
International Council for Harmonisation (ICH). (2023).[3] ICH Q2(R2) Validation of Analytical Procedures.[Link]
-
TSI Journals. (2010). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline.[Link]
-
PubChem. (2024). 2-Bromo-1-fluoro-3-(trifluoromethoxy)benzene Compound Summary.[Link]
Sources
- 1. turbo.vernier.com [turbo.vernier.com]
- 2. Internal Standard for qNMR (Calibration Standard for qNMR) | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 3. fda.gov [fda.gov]
- 4. learning.sepscience.com [learning.sepscience.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
alternative reagents to 2-Bromo-1-fluoro-3-(trifluoromethoxy)benzene for introducing the trifluoromethoxy group
This guide provides a strategic comparison of methods for introducing the trifluoromethoxy (
A Comparative Guide to Trifluoromethoxylation Strategies in Drug Discovery
Executive Summary
2-Bromo-1-fluoro-3-(trifluoromethoxy)benzene is a high-value "building block" used primarily in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to install the 2-fluoro-3-(trifluoromethoxy)phenyl moiety. While it offers guaranteed regiochemistry, it is expensive (~$130/10g) and limits structural diversity to its specific substitution pattern.
For researchers seeking alternatives , the solution lies in Direct Trifluoromethoxylation Reagents . These reagents allow you to install the
Quick Comparison: Building Block vs. Direct Reagents
| Feature | Building Block Approach (Use 2-Bromo-1-fluoro-3-...) | Direct Functionalization Approach (Use Reagents like AgOCF |
| Primary Use | Installing a fixed Ar-OCF | Creating Ar-OCF |
| Cost | High (Material intensive). | Moderate (Reagent cost). |
| Regioselectivity | Perfect (Pre-defined). | Variable (Depends on directing groups). |
| Step Count | Low (1 step: Cross-coupling). | Medium (2-3 steps: Precursor synthesis + Functionalization). |
Critical Analysis of Alternative Reagents
If you cannot use the specific building block, you must synthesize the
Alternative A: Silver-Mediated Nucleophilic Reagents (The "Ritter/Qing" Method)
Best for: Late-stage functionalization of aryl boronic acids, stannanes, or phenols.
This is the most direct alternative to using a halogenated building block. Instead of starting with the bromine already in place, you use a boronic acid or phenol and install the
-
Active Species:
(Silver Trifluoromethoxide). -
Reagent Source: Generated in situ from
(Ruppert-Prakash reagent) or available as stable salts (e.g., TAS-OCF ). -
Mechanism: Oxidative cross-coupling. The silver salt transfers the
anion to the metal center (Cu or Pd), followed by reductive elimination. -
Pros: High functional group tolerance; works on electron-rich and electron-poor arenes.
-
Cons: Reagents are moisture-sensitive; requires stoichiometric silver (expensive on scale).
Alternative B: Radical Trifluoromethoxylation (Togni Reagents)
Best for: Converting amines or specific C-H bonds to OCF
If your target scaffold has an amine or a specific directing group, radical methods can install
-
Active Reagent: Togni Reagent II (Acid-form) + Oxygen Source.
-
Mechanism: Radical transfer. Often involves the formation of an
-oxide or -hydroxy precursor which attacks the iodine(III) center, followed by rearrangement (OCF migration). -
Pros: Mild conditions (often Room Temp); avoids transition metals in some protocols.
-
Cons: often requires specific precursors (e.g.,
-aryl-N-hydroxylamines); atom economy is lower due to the iodobenzoate byproduct.
Alternative C: Deoxyfluorination (The "Industrial" Route)
Best for: Large-scale synthesis of the building block itself or simple intermediates.
This is the "classical" chemical alternative. If you need to make 2-Bromo-1-fluoro-3-(trifluoromethoxy)benzene rather than buy it, this is the route.
-
Reagents: Carbon disulfide (
) + Methyl iodide ( ) Xanthate Oxidative Fluorination ( or ). -
Mechanism: A phenol is converted to a xanthate, which is then oxidatively desulfurized and fluorinated.
-
Pros: Very cheap starting materials (Phenols).
-
Cons: Harsh conditions; requires handling HF or toxic oxidants; not suitable for late-stage functionalization of complex drugs.
Decision Framework & Mechanism
The following diagram illustrates the decision process for selecting the correct alternative based on your starting material.
Caption: Decision tree for selecting OCF3 introduction strategies based on available precursors.
Experimental Protocols (Self-Validating)
Protocol A: Silver-Mediated Oxidative Trifluoromethoxylation of Phenols
Alternative to buying the trifluoromethoxylated aryl halide. This protocol converts a phenol directly to an aryl trifluoromethyl ether.[2][3]
Source: Adapted from Qing et al., Angew.[4] Chem. Int. Ed. 2015.
Reagents:
-
Substrate: 2-Fluoro-3-bromophenol (if targeting the specific motif) or any phenol.
- (Ruppert-Prakash Reagent): 4.0 equiv.
- (Silver Fluoride): 4.0 equiv.
- (Selectfluor): 1.2 equiv (Oxidant).
-
Solvent: Toluene.
Workflow:
-
Preparation: In a glovebox, charge a dried reaction tube with
( ) and the Phenol substrate ( ). -
Solvation: Add anhydrous Toluene (
) and stir. -
Activation: Add
( ) dropwise. The mixture will darken as forms. Stir for 15 min at Room Temperature. -
Oxidation: Add Selectfluor (
) in one portion. -
Reaction: Seal the tube and heat to
for 12 hours. -
Workup: Cool to RT, filter through a pad of Celite, wash with Ethyl Acetate. Concentrate and purify via silica gel chromatography.
Validation Check:
-
NMR is essential. The
signal typically appears around . -
If the yield is low, ensure
is fresh and not gray (reduced).
Protocol B: Synthesis of the Building Block via Deoxyfluorination
If you must synthesize 2-Bromo-1-fluoro-3-(trifluoromethoxy)benzene from cheap precursors.
Precursor: 2-Bromo-6-fluorophenol.
Reagents:
Workflow:
-
Xanthate Formation: Treat the phenol with
in THF, then add , followed by to form the O-aryl S-methyl xanthate. -
Oxidative Fluorination: Dissolve the xanthate in
in a Teflon vessel. -
Add
(70% HF, excess) at . -
Add
(oxidant) portion-wise. -
Stir at
for 1h, then warm to . -
Quench carefully with
(gas evolution!).
Comparative Data Summary
| Parameter | Building Block (Commercial) | Ag-Mediated (Protocol A) | Deoxyfluorination (Protocol B) |
| Starting Material | N/A (Purchased) | Phenols | Phenols |
| Reagent Cost | High | High (AgF, TMSCF | Low (HF, Oxidant) |
| Scalability | High | Low/Medium | High |
| Safety Profile | Safe (Stable liquid) | Moderate (Ag waste) | Hazardous (HF, Pressure) |
| Functional Group Tolerance | Excellent (Cross-coupling) | Good (Oxidative conditions) | Moderate (Acid sensitive) |
| Yield (Typical) | N/A | 50-85% | 40-70% |
References
-
Synthesis of Trifluoromethoxylated Arenes via OCF3 Migration. National Institutes of Health (PMC). [Link]
-
Silver-Mediated Oxidative Trifluoromethylation of Phenols: Direct Synthesis of Aryl Trifluoromethyl Ethers. Angewandte Chemie Int.[4] Ed. [Link]
-
Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. CONICET. [Link]
-
Advances in the Development of Trifluoromethoxylation Reagents. MDPI. [Link]
Sources
- 1. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents [patents.google.com]
- 2. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 4. Silver-Mediated Oxidative Trifluoromethylation of Phenols: Direct Synthesis of Aryl Trifluoromethyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
